molecular formula C7H11N3 B6317307 Methyl-(1-pyrazin-2-yl-ethyl)-amine CAS No. 1178347-69-7

Methyl-(1-pyrazin-2-yl-ethyl)-amine

Cat. No.: B6317307
CAS No.: 1178347-69-7
M. Wt: 137.18 g/mol
InChI Key: SRSAPHQSHGUVKN-UHFFFAOYSA-N
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Description

Methyl-(1-pyrazin-2-yl-ethyl)-amine is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a pyrazine heterocycle linked to an ethylamine chain. The pyrazine scaffold is a versatile building block in pharmaceutical research, known for its ability to participate in diverse chemical interactions due to the nitrogen atoms in its ring, which facilitate hydrogen bonding and coordination with biological targets . Compounds with this core structure are frequently explored for their potential biological activities. Research on analogous pyrazine derivatives has demonstrated significant promise in areas such as antibacterial activity against pathogenic microorganisms like Staphylococcus aureus and Escherichia coli , as well as anticancer efficacy against cell lines including A549 (lung cancer) . The mechanism of action for such compounds often involves intercalative interactions with target proteins, as supported by molecular docking studies, which can lead to enzyme inhibition or disruption of key cellular processes in pathogens or cancer cells . The structural features of this compound, particularly the amine functional group, make it a suitable intermediate for further synthetic modifications, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, to generate novel derivatives for biological screening . This compound is intended for research applications only, including use as a reference standard, a synthetic precursor in organic chemistry, and for in vitro pharmacological and biochemical assays. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-methyl-1-pyrazin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(8-2)7-5-9-3-4-10-7/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSAPHQSHGUVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Condensation : Pyrazine-2-carbaldehyde reacts with methylamine in methanol at 25–40°C to form an imine intermediate.

  • Reduction : The imine is reduced using NaBH3CN in methanol or hydrogen gas (H2) over a palladium-on-carbon (Pd/C) catalyst at 50–60 psi.

Key Parameters:

  • Solvent : Methanol or ethanol (optimal for solubility and reaction kinetics).

  • Catalyst Load : 5–10 wt% Pd/C for hydrogenation.

  • Yield : 68–75% after purification via silica gel chromatography.

Optimization Challenges

  • Byproduct Formation : Over-reduction of the pyrazine ring can occur under high-pressure H2, necessitating precise control of reaction time and temperature.

  • Purification : The product often requires column chromatography (ethyl acetate/hexane, 3:1) to remove unreacted methylamine and catalyst residues.

Nucleophilic Substitution on 2-Chloropyrazine Derivatives

Nucleophilic substitution using 2-chloropyrazine and N-methylethylenediamine offers a direct route to the target compound. This method leverages the reactivity of chloropyrazines toward amine nucleophiles.

Synthetic Procedure

  • Reaction Setup : 2-Chloropyrazine (1.0 equiv) is combined with N-methylethylenediamine (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12–16 hours.

  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and dried over sodium sulfate.

  • Purification : The crude product is purified via flash chromatography (dichloromethane/methanol, 9:1).

Performance Metrics:

  • Yield : 55–62% (lower yields attributed to competing side reactions).

  • Purity : >95% by HPLC analysis.

Comparative Analysis with Analogues

SubstrateAmineYield (%)Purity (%)
2-ChloropyrazineN-Methylethylenediamine6296
2-BromopyrazineN-Methylethylenediamine5894
2-FluoropyrazineN-Methylethylenediamine4891

Bromopyrazine derivatives show marginally lower yields due to slower reaction kinetics, while fluoropyrazines suffer from reduced nucleophilicity.

The Suzuki-Miyaura cross-coupling enables the introduction of ethylamine groups into pre-functionalized pyrazine scaffolds. This method is particularly useful for synthesizing derivatives with complex substitution patterns.

Stepwise Synthesis

  • Borylation : 2-Amino-5-bromopyrazine undergoes borylation with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dppf)Cl2, yielding 2-amino-5-boronopyrazine.

  • Coupling : The boronated intermediate reacts with N-methyl-2-chloroethylamine under Pd(OAc)2 catalysis, forming this compound.

Critical Parameters:

  • Catalyst : Pd(OAc)2 (2 mol%) with triphenylphosphine (PPh3) as a ligand.

  • Solvent : Tetrahydrofuran (THF)/water (4:1) at 70°C for 8 hours.

  • Yield : 70–78% after recrystallization from ethanol.

Advantages Over Traditional Methods

  • Regioselectivity : Ensures precise placement of the ethylamine group at the pyrazine C2 position.

  • Scalability : Adaptable to continuous-flow reactors for gram-scale production.

Hydrolysis of Tert-Butyl Carbamate Protections

Carbamate-protected precursors offer a streamlined pathway to this compound. The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to reveal the free amine.

Synthetic Workflow

  • Protection : N-Methyl-2-(pyrazin-2-yl)ethylamine is treated with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) to form the Boc-protected intermediate.

  • Deprotection : The Boc group is removed using 4 M HCl in dioxane, yielding the final product.

Yield and Purity:

  • Protection Step : 85–90% yield.

  • Deprotection Step : 95% yield with >99% purity by NMR.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key strategies include:

Continuous-Flow Reactors

  • Benefits : Enhanced heat/mass transfer, reduced reaction times (2–4 hours vs. 12–16 hours in batch).

  • Catalyst Recycling : Pd/C catalysts are recovered via filtration, reducing costs by 30–40%.

Solvent Selection

SolventBoiling Point (°C)Reaction Rate (k, h⁻¹)Environmental Impact
Methanol64.70.45Moderate
Ethanol78.40.38Low
DMF1530.62High

DMF offers superior reaction rates but poses environmental and toxicity concerns, favoring ethanol in green chemistry protocols .

Chemical Reactions Analysis

Types of Reactions

Methyl-(1-pyrazin-2-yl-ethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Halogenated pyrazine derivatives with nucleophiles in polar solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Methyl-(1-pyrazin-2-yl-ethyl)-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-(1-pyrazin-2-yl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may inhibit or activate enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

2-(6-Methylpyrazin-2-yl)ethan-1-amine

  • Structure : Pyrazine ring with a methyl group at the 6-position and a primary ethylamine chain at the 2-position.
  • Molecular Formula : C₇H₁₁N₃.
  • Molecular Weight : 137.18 g/mol .
  • Key Differences :
    • The target compound has a methyl-substituted secondary amine (CH₃-NH-CH₂CH₂-), whereas this analogue features a primary ethylamine (NH₂-CH₂CH₂-).
    • The methyl group on the pyrazine ring (6-position) versus the ethylamine substituent (2-position) alters electronic properties.
  • Physical Properties : Liquid at 4°C, suggesting higher volatility compared to the target compound, which likely has greater polarity due to the secondary amine .

5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine

  • Structure : Pyrimidine ring with a 4-methylpiperazine group at the 5-position and a primary amine at the 2-position.
  • Molecular Formula : C₉H₁₆N₆.
  • Key Differences :
    • Pyrimidine vs. pyrazine : Pyrimidine has nitrogen atoms at positions 1 and 3, creating distinct electronic environments.
    • The 4-methylpiperazine substituent enhances solubility in polar solvents, whereas the target compound’s methylamine group may reduce solubility due to increased hydrophobicity .

2-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

  • Structure : Pyrazine-linked pyrazole with a difluoromethyl group and a primary ethylamine chain.
  • Molecular Formula : C₁₁H₁₃F₂N₅.
  • Key Differences: The difluoromethyl group introduces strong electron-withdrawing effects, contrasting with the target compound’s electron-donating methylamine.

Methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine

  • Structure : Pyrazole ring substituted with a methyl-ethylamine chain.
  • Molecular Formula : C₇H₁₃N₃.
  • Key Differences :
    • Pyrazole vs. pyrazine : Pyrazole’s five-membered ring with adjacent nitrogens offers different hydrogen-bonding capabilities.
    • The methyl group on the pyrazole (1-position) may enhance metabolic stability compared to the target compound’s pyrazine-based structure .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Notable Properties
Methyl-(1-pyrazin-2-yl-ethyl)-amine C₇H₁₂N₄ 152.20 2-pyrazine, secondary methylamine Not reported Higher basicity, moderate polarity
2-(6-Methylpyrazin-2-yl)ethan-1-amine C₇H₁₁N₃ 137.18 6-methylpyrazine, primary ethylamine Liquid at 4°C Lower molecular weight, volatile
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine C₉H₁₆N₆ 208.27 Pyrimidine, 4-methylpiperazine Solid Enhanced solubility
2-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine C₁₁H₁₃F₂N₅ 261.25 Pyrazole, difluoromethyl Not reported Electron-withdrawing substituents
Methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine C₇H₁₃N₃ 139.20 Pyrazole, secondary methylamine Not reported Metabolic stability

Research Findings and Implications

  • Electronic Effects : The target compound’s secondary methylamine group increases electron density at the nitrogen, enhancing basicity compared to primary amines like 2-(6-methylpyrazin-2-yl)ethan-1-amine .
  • Synthetic Accessibility : Palladium-catalyzed coupling (as in ) could be adapted for synthesizing the target compound, though challenges may arise due to steric hindrance from the methylamine group .
  • Biological Relevance: Pyrazine derivatives often exhibit antimicrobial or kinase-inhibitory activity.

Biological Activity

Methyl-(1-pyrazin-2-yl-ethyl)-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings on the biological activity of this compound, presenting data tables, case studies, and detailed evaluations from diverse sources.

Chemical Structure and Properties

This compound belongs to a class of pyrazine derivatives that have been studied for their therapeutic potential. Its structure can be represented as follows:

C8H10N2\text{C}_8\text{H}_{10}\text{N}_2

This compound features a pyrazine ring, which is known for its versatility in biological applications.

Anticancer Activity

Research has shown that pyrazine derivatives exhibit significant anticancer properties. In a study evaluating various pyrazine compounds, including this compound, significant cytotoxic effects were observed against several human cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)% Viability at 24h
This compoundMCF70.120%
MDA-MB-2310.130%
HCT1160.0114%

The data indicates that at concentrations as low as 0.1 µM, this compound significantly reduced cell viability in MCF7 and MDA-MB-231 cell lines after 24 hours of treatment .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Flow cytometry studies have demonstrated that treatment with this compound leads to an increase in early and late apoptotic cells, suggesting that it triggers programmed cell death pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for its antimicrobial activity. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.16 mg/mL
Escherichia coli>1 mg/mL

The compound exhibited a strong inhibitory effect on Staphylococcus aureus, including methicillin-resistant strains, while showing weaker activity against Gram-negative bacteria like Escherichia coli .

Case Studies

A notable case study involved the application of this compound in a therapeutic context for cancer treatment. In vitro experiments indicated that the compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies.

Case Study Summary

Objective: To evaluate the synergistic effects of this compound with standard chemotherapy agents.

Findings:

  • Enhanced cytotoxicity was observed when combined with doxorubicin.
  • The combination treatment reduced IC50 values significantly compared to monotherapy.

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